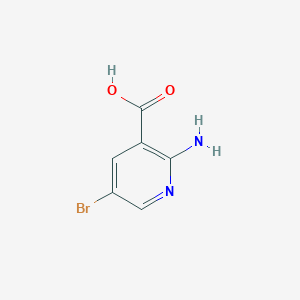
2-Amino-5-Bromonicotinsäure
Übersicht
Beschreibung
2-Amino-5-bromonicotinic acid, commonly referred to as 5-BNA, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications in a variety of fields. 5-BNA is a derivative of nicotinic acid, an essential nutrient found in foods such as meat, fish, and legumes. 5-BNA has been studied for its potential use in synthetic organic chemistry, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-Amino-5-Bromonicotinsäure” wird häufig als Ausgangsmaterial in der chemischen Synthese verwendet . Sie spielt eine entscheidende Rolle bei der Herstellung verschiedener anderer Verbindungen und trägt zur Vielfalt und Komplexität chemischer Reaktionen bei .
Peptidsynthese
Diese Verbindung wird auch in der Peptidsynthese verwendet . Peptide sind kurze Ketten von Aminosäuren, die als Bausteine von Proteinen dienen. Die Verwendung von “this compound” in der Peptidsynthese kann bei der Herstellung spezifischer Proteine für Forschungs- und therapeutische Zwecke helfen .
Herstellung von multifunktionalen Koordinationsverbindungen
“this compound” wird verwendet, um vier neuartige multifunktionale Koordinationsverbindungen mit verschiedenen Lanthanid(III)-Ionen (Dy, Tb, Yb und Nd) herzustellen . Diese Koordinationsverbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Katalyse, Magnetismus und Lumineszenz .
Synthese von 3-Guanidinomethyl-5-iodopyridin
“this compound” kann als Ausgangsmaterial zur Synthese von 3-Guanidinomethyl-5-iodopyridin verwendet werden . Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie .
NMDA-Rezeptor-Antagonist
Obwohl sie nicht direkt mit “this compound” verwandt ist, ist es erwähnenswert, dass ähnliche Verbindungen wie “2-Amino-5-phosphonopentansäure” als kompetitive NMDA-Rezeptor-Antagonisten verwendet werden
Safety and Hazards
2-Amino-5-bromonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a high aqueous solubility , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment
Cellular Effects
It is known that the compound can cause eye irritation, skin irritation, and respiratory tract irritation . It can also cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea . These effects suggest that 2-Amino-5-bromonicotinic acid may have a significant impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can cause irritation to the eyes, skin, and respiratory tract , suggesting that it may interact with biomolecules in these tissues
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 253-255°C , suggesting that it is stable at high temperatures. The degradation of 2-Amino-5-bromonicotinic acid and any long-term effects on cellular function observed in in vitro or in vivo studies remain to be investigated.
Transport and Distribution
Given its high aqueous solubility , it is possible that it may be transported and distributed via aqueous channels within cells and tissues.
Eigenschaften
IUPAC Name |
2-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDTLRHISNBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353241 | |
| Record name | 2-amino-5-bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52833-94-0 | |
| Record name | 2-amino-5-bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
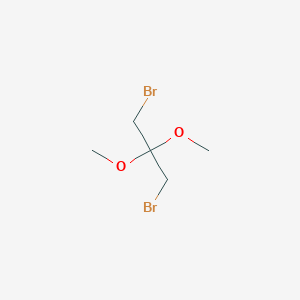


![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)



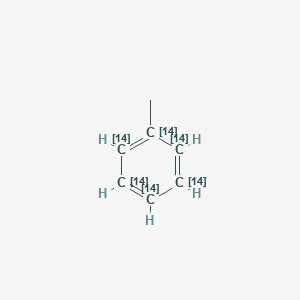
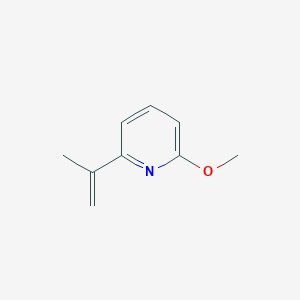
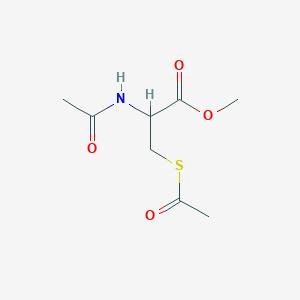
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)
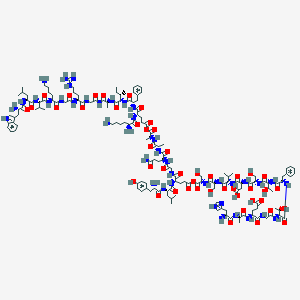

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
